molecular formula C2Cl2F2 B1335003 1,2-Dichloro-1,2-difluoroethylene CAS No. 27156-03-2

1,2-Dichloro-1,2-difluoroethylene

Cat. No. B1335003
CAS RN: 27156-03-2
M. Wt: 132.92 g/mol
InChI Key: UPVJEODAZWTJKZ-OWOJBTEDSA-N
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Description

1,2-Dichloro-1,2-difluoroethylene is one of the simplest chlorodifluoroalkenes. It is a colorless gas or liquid . The structural isomers of this compound are used as intermediates or precursors in the production of other industrial chemicals .


Synthesis Analysis

The reductive dechlorinations of 1,2,2-trichloro-1,1-difluoroethane by zinc in different solvents have been investigated, and the reactions in MeOH and DMF as solvent had good stability and gave 1-chloro-2,2-difluoroethylene in high yield .


Molecular Structure Analysis

The molecular formula of 1,2-Dichloro-1,2-difluoroethylene is C2Cl2F2 . The average mass is 132.924 Da and the monoisotopic mass is 131.934509 Da .


Chemical Reactions Analysis

1,2-Dichloro-1,2-difluoroethylene can react with methanol under basic catalysis . Also, it can react with other compounds like CH4O, Cl2, and H2 .


Physical And Chemical Properties Analysis

1,2-Dichloro-1,2-difluoroethylene has a molar mass of 132.92 g·mol−1 . The cis isomer’s melting point is −119.6 °C, and the trans isomer’s melting point is −93.3 °C .

Scientific Research Applications

  • Synthesis of Chemical Compounds 1-Chloro-2,2-difluoroethylene, a derivative of 1,2-dichloro-1,2-difluoroethylene, can be efficiently synthesized from 1,2,2-trichloro-1,1-difluoroethane, a waste material from 2,2-dichloro-1,1,1-trifluoroethane production. This process, which uses reductive dechlorination in various solvents, provides a method for recycling the waste material in industrial applications (Wang, Yang, & Xiang, 2013).

  • Gas Phase Reactions and Kinetics The gas phase photochlorination of 1,2-dichloro-1,2-difluoroethylene has been studied, revealing insights into the kinetics and mechanisms of this reaction at different temperatures. These studies provide fundamental understanding of the chemical behavior of 1,2-dichloro-1,2-difluoroethylene in various conditions (Loreto & Castellano, 1987).

  • Molecular Structure Analysis Electron diffraction studies in the vapor phase have determined the molecular structure of 1,1-dichloro-2,2-difluoroethylene. Such research contributes to a deeper understanding of the physical properties and chemical behavior of halogenated hydrocarbons (Lowrey, D'antonio, & George, 1976).

  • Formation of Epoxides and Acyl Halides When 1,1-dichloro-2,2-difluoroethylene undergoes photochemically initiated oxidation, it results in the formation of corresponding epoxides and acyl halides. This reaction in the liquid phase is crucial for understanding the reactivity of 1,1-dichloro-2,2-difluoroethylene in different environments (Chow, Jones, Thorne, & Wong, 1969).

  • 1,2-dichloro-1,2-difluoroethyl-trichlorosilanes and similar compounds provides significant insights into carbene chemistry. This process involves various reactions such as α-elimination and halogen-exchange, leading to the formation of a range of products. Understanding these reactions is key to advancing knowledge in the field of organic chemistry and material sciences (Bevan, Haszeldine, Middleton, & Tipping, 1975).
  • Ab initio Studies on Molecular Structures High-level ab initio coupled cluster techniques have been applied to determine the equilibrium structures of cis- and trans-1,2-difluoroethylene. These studies provide important data for comparing and validating experimental and theoretical approaches in molecular structure determination (Feller, Craig, Groner, & Mckean, 2011).

  • Photochemical Studies and Spectroscopy Investigations into the vacuum ultraviolet absorption spectrum of 1,1-dichloro-2,2-difluoroethylene have identified specific Rydberg progressions and ionization potentials. Such studies are crucial for understanding the photochemical properties of the compound (Scott & Russell, 1971).

  • Quantum Chemical Studies on Molecular Interactions Quantum chemical methods have been used to study the cis effect in 1,2-difluoroethylene molecules. These studies provide insights into the electronic structure and intramolecular interactions within these molecules, which are fundamental to understanding their reactivity and properties (Kanakaraju, Senthilkumar, & Kolandaivel, 2002).

  • Gamma Radioinduced Addition Reactions Research on gamma radioinduced addition reactions of alcohols to 1,2-dichloro-1,2-difluoroethylene has led to the discovery of new halogeno alcohols. These findings are significant for the synthesis of new chemical compounds and understanding the behavior of halogenated olefins under gamma radiation (Muramatsu, 1962).

  • Rotation Around the Double Bond in Molecules The study of rotation around the double bond in 1,2-difluoroethylene molecules via the multiconfiguration SCF method provides important information on the dynamics and stability of these molecules. This type of research is crucial for understanding the behavior of complex organic molecules (Kyseľ & Mach, 1982).

Safety And Hazards

1,2-Dichloro-1,2-difluoroethylene may cause illness from inhalation . When heated to high temperatures, it may decompose and emit toxic fumes . It is regarded as a hazardous chemical for being toxic by inhalation, and it causes irritation when it comes into contact with the skin and mucous membranes .

Future Directions

While specific future directions for 1,2-Dichloro-1,2-difluoroethylene are not mentioned in the sources, it’s worth noting that the compound is used as an intermediate or precursor in the production of other industrial chemicals . This suggests that its future directions may be tied to developments in these areas.

properties

IUPAC Name

(E)-1,2-dichloro-1,2-difluoroethene
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InChI

InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVJEODAZWTJKZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/F)\Cl)(\F)/Cl
Source PubChem
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Molecular Formula

C2Cl2F2
Record name DICHLORODIFLUOROETHYLENE
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DSSTOX Substance ID

DTXSID9073206
Record name Ethene, 1,2-dichloro-1,2-difluoro-
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Molecular Weight

132.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams.
Record name DICHLORODIFLUOROETHYLENE
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Product Name

1,2-Dichloro-1,2-difluoroethylene

CAS RN

27156-03-2, 598-88-9
Record name DICHLORODIFLUOROETHYLENE
Source CAMEO Chemicals
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Record name 1,2-Dichloro-1,2-difluoroethylene
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Record name Ethene, 1,2-dichloro-1,2-difluoro-
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Record name 1,2-dichloro-1,2-difluoroethylene
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Record name Ethene, dichlorodifluoro
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Citations

For This Compound
112
Citations
TN Herath, EC Clinch, I Orozco, EL Raign… - The Journal of …, 2016 - ACS Publications
Rate coefficients k 1 –k 3 have been measured for Cl atom reactions with CF 2 CF 2 , CFClCFCl, and CCl 2 CF 2 relative to k 4 for CF 2 CF–CFCF 2 at 293 ± 2 K. k 4 was …
Number of citations: 4 pubs.acs.org
R Wheland, PD Bartlett - Journal of the American Chemical …, 1973 - ACS Publications
zrans-Cyclooctene reacts thermallywith 1, 1-dichloro-2, 2-difluoroethylene at 120-130 to yield a cycloadduct in which 99% of the trans configuration is retained (yield 69%). m-…
Number of citations: 11 pubs.acs.org
R Wheland, PD Bartlett - Journal of the American Chemical …, 1970 - ACS Publications
Simultaneous biradical 1,2 and concerted 1,4 cycloaddition of cis- and trans-1,2-dichloro-1,2-difluoroethylene to cyclopentadien Page 1 3822 Figure 1. Nmr spectra (100 MHz) of …
Number of citations: 23 pubs.acs.org
NC Craig, DA Evans - Journal of the American Chemical Society, 1965 - ACS Publications
Contribution from the Department of Chemistry, Oberlin College, Oberlin, Ohio44074, Received June 28, 1965 cis-and trans-CFCICFCl have been separatedby frac-tional melting, and …
Number of citations: 23 pubs.acs.org
HE Di Loreto, E Castellano - Journal of photochemistry, 1987 - Elsevier
The gas phase photochlorination of 1,2-dichloro-1,2-difluoroethylene was studied in a static system at temperatures between 30 and 90C. The rate was measured under both …
Number of citations: 1 www.sciencedirect.com
WI Bevan, RN Haszeldine, J Middleton… - Journal of the Chemical …, 1975 - pubs.rsc.org
Pyrolysis of 2-chloro-1,1-difluoroethyltrichlorosilane at 225 C mainly involves α-elimination and halogen-exchange followed by α-elimination to give a mixture of fluorochlorosilanes, 1-…
Number of citations: 4 pubs.rsc.org
J Guiot, B Ameduri, B Boutevin, A Fruchier - New Journal of Chemistry, 2002 - pubs.rsc.org
Radical telomerizations of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2-dichloroethylene with methanol, leading to chlorofluoroalcohols, are presented. The optimization of the …
Number of citations: 5 pubs.rsc.org
CL Bell, SS Danyluk - Journal of Molecular Spectroscopy, 1970 - Elsevier
A detailed study has been made of the solvent-induced variations in 1 J CH , 1 J CF , and 3 J HF and 1 H and 19 F chemical shifts in cis- and trans-1,2-dichlorofluoroethylene. A linear …
Number of citations: 11 www.sciencedirect.com
A Marracini, A Pasquale, M Vincenti - 1990 - iris.unito.it
The present invention relates to telomers of 1,2-dichloro-1,2-difluoroethylene and to a process of preparing them. 1,2-dichloro-1,2-difluoroethylene is reacted, at a temperature of from -…
Number of citations: 0 iris.unito.it
RB King, E Efraty - Journal of Fluorine Chemistry, 1972 - Elsevier
The reported preparation of 1,2,3,4-tetrafluoro-3,4-dichlorocyclobutene from commercial 1,2,-dichloro-1,2-difluoroethylene when carried out in stainless steel reaction vessels also …
Number of citations: 9 www.sciencedirect.com

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